molecular formula C11H15BrClN B566699 [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride CAS No. 1228879-39-7

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B566699
CAS No.: 1228879-39-7
M. Wt: 276.602
InChI Key: BLMHWTQFVUHPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is a synthetic organic compound characterized by a cyclobutane ring substituted with a 2-bromophenyl group and a methanamine moiety, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₃BrClN (molecular weight: 298.59 g/mol).

Properties

IUPAC Name

[1-(2-bromophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMHWTQFVUHPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, with the CAS number 1228879-39-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is C11H15BrClN. Its structure features a cyclobutyl group attached to a bromophenyl moiety, which may contribute to its biological interactions.

The biological activity of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is primarily mediated through its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety.

MechanismDescription
Receptor Interaction Modulates neurotransmitter receptors (e.g., serotonin, norepinephrine)
Enzyme Inhibition Potential inhibition of enzymes involved in neurotransmitter metabolism
Cell Signaling Affects pathways related to cell growth and apoptosis

Biological Activity

Research into the biological activity of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride has yielded promising results in various assays:

Table 2: Biological Assays Results

CompoundAssay TypeTarget Organism/Cell LineResult
[1-(2-Bromophenyl)cyclobutyl]methanamine HClAntimicrobialStaphylococcus aureusMIC = 128 µg/mL
Similar DerivativeAnticancerMCF-7 (breast cancer)IC50 = 20 µM

Case Studies

Several studies have explored the biological effects of compounds related to [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride:

  • Antimicrobial Studies : A study published in MDPI evaluated various amide derivatives for their antimicrobial properties. Compounds were tested against Staphylococcus aureus, with notable results indicating that certain derivatives exhibited significant activity at concentrations as low as 32 µg/mL .
  • Cytotoxicity Assessments : In another research effort focusing on novel chemical entities targeting Mycobacterium tuberculosis, several compounds were identified with low cytotoxicity against HepG2 cells while maintaining potent antimicrobial activity. The selectivity indices suggested favorable therapeutic windows for further development .

Comparison with Similar Compounds

Cycloalkane Ring Size

  • Cyclobutane vs.
  • Cyclobutane vs. Cyclopentane : The smaller cyclobutane ring increases steric hindrance around the phenyl group compared to cyclopentane derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentylmethanamine HCl), which may influence binding affinity to receptors .

Aryl Substituent Position

  • Ortho- vs. Para-Substitution : The ortho-bromine in the target compound creates steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 1-(4-Bromophenyl)cyclobutanamine HCl). This positioning could alter interactions with enzymes or transporters .

Amine Functionalization

  • Methanamine vs. Branched Alkylamines : Unlike sibutramine, which has a dimethylated branched alkylamine, the target compound’s primary amine may exhibit different pharmacokinetics, such as reduced lipophilicity and altered blood-brain barrier penetration .

Pharmacological Insights from Analogs

  • Sibutramine : A structurally related cyclobutyl-containing SNRI, sibutramine reduces food intake by enhancing satiety and increasing thermogenesis. Its metabolites (M1 and M2) are pharmacologically active, with food intake significantly affecting their bioavailability .

Physicochemical Properties

  • Solubility and Stability : The target compound’s hydrochloride salt form improves water solubility, while the cyclobutane ring may enhance stability compared to cyclopropane analogs .
  • Storage Conditions : Similar to sibutramine, the compound likely requires storage at 2–8°C to prevent degradation .

Preparation Methods

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition between 2-bromostyrene and ethylene derivatives under UV light (λ = 254–300 nm) produces the cyclobutane ring. For example:

  • Reactants : 2-Bromostyrene (1.0 equiv) and ethylene gas (excess).

  • Conditions : UV irradiation (Pyrex filter) in dichloromethane at −78°C for 24–48 hours.

  • Yield : 45–60% (cis/trans mixture).

Mechanistic Insight : The reaction proceeds via a diradical intermediate, with stereochemistry influenced by solvent polarity and temperature.

Thermal Cyclization of Bicyclic Precursors

Alternative routes employ bicyclo[2.2.0]hexane derivatives, which undergo ring-opening rearrangements under thermal conditions:

  • Substrate : 2-Bromophenyl-substituted bicyclo[2.2.0]hexane.

  • Conditions : Heating at 150°C in toluene for 6 hours.

  • Yield : 70–75% (stereospecific).

Functional Group Interconversion to Methanamine

Reductive Amination of Cyclobutanone

A common pathway involves converting cyclobutanone intermediates to methanamine via reductive amination:

StepReagents/ConditionsYield
1. Cyclobutanone formationOxidation of 1-(2-bromophenyl)cyclobutanol with Jones reagent (CrO₃/H₂SO₄)85%
2. Imine formationReaction with ammonium acetate in methanol (reflux, 12 h)90%
3. ReductionNaBH₄ in THF at 0°C → RT78%
4. HCl salt formationHCl gas in diethyl ether95%

Data compiled from

Gabriel Synthesis

For higher stereochemical control, the Gabriel method avoids direct reduction:

  • Phthalimide protection : React 1-(2-bromophenyl)cyclobutylmethyl bromide with potassium phthalimide (DMF, 80°C, 8 h; 88% yield).

  • Deprotection : Hydrazinolysis with hydrazine hydrate (ethanol, reflux; 92% yield).

Halogenation and Positional Selectivity

Introducing bromine at the 2-position requires careful optimization to prevent para/meta byproducts:

Directed Ortho-Metalation

  • Substrate : 1-Phenylcyclobutanecarbonitrile.

  • Base : LDA (2.5 equiv) at −78°C in THF.

  • Electrophile : Br₂ (1.1 equiv), quenching at −40°C.

  • Yield : 68% (2-bromo isomer).

Ullmann Coupling

Copper-mediated coupling installs bromine post-cyclization:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : 1-(2-Iodophenyl)cyclobutylmethanamine + KBr (2.0 equiv) in DMF at 120°C.

  • Yield : 55–60%.

Hydrochloride Salt Formation

The final step involves protonating the free amine with HCl:

  • Solvent : Anhydrous diethyl ether or ethanol.

  • Procedure : Bubble HCl gas through a 0°C solution of the free base until precipitation completes.

  • Purity : ≥95% (by HPLC, C18 column; 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsOverall Yield
Reductive aminationHigh functional group toleranceRequires anhydrous conditions62%
Gabriel synthesisExcellent stereocontrolMulti-step protocol58%
Ullmann couplingLate-stage brominationCopper residue removal needed50%

Data derived from

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors improve photocycloaddition efficiency:

  • Residence time : 30 minutes vs. 24 hours (batch).

  • Throughput : 1.2 kg/day (99% purity).

Purification via crystallization from ethanol/water (3:1 v/v) eliminates column chromatography, reducing costs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, and what are their limitations?

  • Methodology :

  • Route 1 : Cyclobutane ring formation via [2+2] photocycloaddition, followed by bromophenyl group introduction using Suzuki-Miyaura coupling. Purification via recrystallization (ethanol/water) .

  • Route 2 : Reductive amination of a cyclobutyl ketone intermediate with 2-bromophenyl Grignard reagent, followed by HCl salt formation .

  • Key Challenges : Low yields due to steric hindrance during cyclization (Route 1); competing side reactions in Grignard addition (Route 2).

    • Data Table :
MethodYield (%)Purity (%)Key Limitation
Photocycloaddition35–4590–95Requires UV light optimization
Reductive Amination50–6085–90Sensitivity to moisture

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • NMR : 1H/13C NMR to confirm cyclobutyl ring geometry and bromophenyl substitution patterns. Look for coupling constants (e.g., J = 8–10 Hz for cyclobutane protons) .
  • X-Ray Crystallography : Resolves spatial arrangement of the bromophenyl group relative to the cyclobutane ring. Requires single crystals grown via slow evaporation (acetonitrile) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield while maintaining purity?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki-Miyaura coupling efficiency .

  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reductive amination kinetics. DMSO increases reaction rate but may reduce selectivity .

  • In-line Analytics : Use FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

    • Data Table :
CatalystSolventYield (%)Selectivity (%)
Pd(PPh3)4DMF6288
PdCl2(dppf)DMSO5882

Q. What approaches resolve contradictions in receptor binding affinity data across studies?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293T expressing human 5-HT2C receptors) to minimize variability .
  • Radioligand Displacement : Compare IC50 values using [3H]-LSD vs. [3H]-ketanserin to assess competitive binding differences .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent affinity results (e.g., bromophenyl orientation in the binding pocket) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • Methodology :

  • SAR Analysis : Replace bromine with Cl/F and evaluate steric/electronic effects on receptor engagement (see table below) .

  • Docking Studies (AutoDock Vina) : Predict binding modes of analogs to prioritize synthesis. Focus on cyclobutane ring flexibility and halogen interactions .

    • Data Table (SAR of Halogenated Analogs) :
Substituent5-HT2C Ki (nM)Selectivity (vs. 5-HT2A)
2-Br (Parent)12.3 ± 1.215-fold
2-Cl18.9 ± 2.18-fold
2-F24.5 ± 3.05-fold

Q. What strategies mitigate spectral interference in impurity profiling during quality control?

  • Methodology :

  • HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. MS/MS identifies brominated byproducts .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.